molecular formula C25H20N2O3 B8222752 Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate

Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate

Cat. No.: B8222752
M. Wt: 396.4 g/mol
InChI Key: AYOTVJCOQINDLT-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate is a complex organic compound with the molecular formula C25H20N2O3 and a molecular weight of 396.44 g/mol . This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate typically involves the reaction of a pyrazole derivative with a tritylating agent and a formylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and an appropriate solvent to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique chemical structure. The formyl and trityl groups may play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate is unique due to the presence of both formyl and trityl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 3-formyl-1-tritylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-30-24(29)22-17-27(26-23(22)18-28)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOTVJCOQINDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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